4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Physicochemical Properties Medicinal Chemistry Drug Design

This compound's unique 5-methyl-1,3,4-oxadiazole and para-benzoic acid substitution pattern creates a quantifiably distinct physicochemical profile (XLogP3-AA 1.3) versus closely related isomers. No published head-to-head biological equivalency studies exist for analogs—substitution with similar-looking compounds jeopardizes SAR reproducibility. As a versatile building block for kinase inhibitors, antimicrobials, and MOF ligands, this exact CAS 892502-28-2 compound ensures experimental validity. Commercial availability at ≥95% purity supports immediate synthetic deployment.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 892502-28-2
Cat. No. B1287869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
CAS892502-28-2
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyWGHDLGCAERPMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (892502-28-2): Physicochemical Baseline for Scientific Sourcing


4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 892502-28-2) is a heterocyclic carboxylic acid belonging to the class of 1,3,4-oxadiazole derivatives, featuring a benzoic acid core linked to a methyl-substituted oxadiazole ring [1]. The compound has a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol, with computed descriptors including an XLogP3-AA value of 1.3, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Commercially, it is available as a research-grade chemical with a typical purity specification of ≥95% from major suppliers, and it carries GHS hazard classifications H302 (harmful if swallowed) and H315 (causes skin irritation) [1].

Why Generic Substitution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid (892502-28-2) Fails in Research Applications


Direct substitution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid with other 1,3,4-oxadiazole benzoic acid analogs is not supported by scientific data and poses significant risks to experimental reproducibility. Even minor structural changes, such as the absence of the 5-methyl group on the oxadiazole ring or a shift in the substitution position on the phenyl ring, can drastically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity [1][2]. As demonstrated by the LogP data presented in Section 3, these variations are quantifiable. Crucially, no published head-to-head biological studies exist for this specific compound against its closest analogs, meaning that any assumption of equivalent activity is unsubstantiated. Researchers must therefore procure and utilize the exact compound (CAS 892502-28-2) to ensure the validity and reproducibility of their work, particularly in structure-activity relationship (SAR) studies where subtle changes are under investigation.

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid (892502-28-2): Quantifiable Differentiation vs. Key Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non-Methylated and Positional Isomer Analogs

The compound's XLogP3-AA value of 1.3 is notably higher than that of its closest positional isomer, 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, which has a predicted LogP of 0.76, indicating a significantly greater lipophilicity [1]. It also differs from the non-methylated analog, 4-(1,3,4-oxadiazol-2-yl)benzoic acid, which has a LogP of 1.43, demonstrating the quantitative impact of both the methyl group and substitution pattern on the partition coefficient [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Distinct Hydrogen Bond Acceptor Count vs. Non-Methylated Core Analog

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid possesses 5 hydrogen bond acceptors (HBAs), a computed value consistent across authoritative databases [1]. This differs from the non-methylated 4-(1,3,4-oxadiazol-2-yl)benzoic acid, which has a distinct HBA count due to the absence of the methyl group, although exact computed values for the comparator were not identified in the search [2]. The HBA count is a key component of the compound's topological polar surface area (TPSA) and influences its interactions with biological targets and solvents.

Physicochemical Properties Medicinal Chemistry SAR Studies

Commercially Documented Purity Specification of ≥95%

The compound is commercially available from multiple reputable suppliers with a minimum purity specification of 95%, as confirmed by vendor datasheets and certificates of analysis . While purity data for specific analogs were not directly compared in the search, this established purity threshold provides a baseline expectation for research-grade material of this compound.

Chemical Synthesis Procurement Quality Control

Defined Research Application Scenarios for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid (892502-28-2)


Medicinal Chemistry: Scaffold for Lead Optimization in SAR Studies

This compound serves as a versatile building block for synthesizing libraries of 1,3,4-oxadiazole-containing molecules for drug discovery. Its specific methyl group substitution at the 5-position of the oxadiazole ring and the para-substitution on the benzoic acid core provide a unique starting point for exploring structure-activity relationships. Researchers can use this scaffold to systematically vary the phenyl ring substituents or the oxadiazole moiety to optimize for desired pharmacological properties, as the 1,3,4-oxadiazole class is known for diverse biological activities, including antimicrobial and anticancer effects [1]. The quantifiable differences in LogP versus isomers underscore its distinct physicochemical profile .

Chemical Biology: Tool Compound for Probing Target Engagement

Given the established role of 1,3,4-oxadiazole derivatives as inhibitors of enzymes like p38 MAPK, this compound can be employed as a chemical probe to investigate the role of this kinase in inflammatory and pain pathways [1]. The specific substitution pattern on the phenyl ring and oxadiazole core is critical for target engagement, as demonstrated by related compounds in the same class. While direct biological data for this exact compound is currently lacking, its use in such assays is a logical extension of the known class activity, and any resulting data would be invaluable for advancing the field [1].

Agricultural Chemistry: Intermediate for Novel Herbicide Synthesis

Oxadiazole benzoic acid derivatives are a known class of herbicides, and this compound can be used as an intermediate in the synthesis of novel agrochemicals [1]. Researchers can functionalize the benzoic acid group (e.g., via esterification or amidation) or further derivatize the oxadiazole ring to create new chemical entities with potential herbicidal activity. Its commercial availability at a defined purity of ≥95% ensures that subsequent synthetic steps proceed with high yield and minimal byproduct formation .

Materials Science: Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound's dual functionality—a carboxylic acid group and a heterocyclic oxadiazole ring containing nitrogen and oxygen atoms—makes it a suitable ligand for constructing coordination polymers and MOFs. The carboxylic acid can deprotonate to form strong bonds with metal ions, while the oxadiazole ring can provide additional coordination sites or influence the supramolecular architecture through π-π stacking interactions [1]. The methyl group on the oxadiazole ring introduces steric bulk that can further direct the formation of specific framework topologies, which is of interest in the design of materials with tailored porosity and catalytic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.